2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15859919
InChI: InChI=1S/C13H12FN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17)
SMILES:
Molecular Formula: C13H12FN3
Molecular Weight: 229.25 g/mol

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15859919

Molecular Formula: C13H12FN3

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine -

Specification

Molecular Formula C13H12FN3
Molecular Weight 229.25 g/mol
IUPAC Name 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H12FN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17)
Standard InChI Key ZSVMALOEKXVUQA-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₂FN₃, with a molar mass of 229.25 g/mol . Its IUPAC name, 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, reflects the fusion of a cyclopentane ring (positions 6,7-dihydro-5H-cyclopenta) with a pyrimidine system substituted at position 2 by a 4-fluorophenyl group and at position 4 by an amine . Key identifiers include:

PropertyValueSource
CAS Registry Number1283543-69-0
PubChem CID62190284
SMILESC1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)F
InChI KeyZSVMALOEKXVUQA-UHFFFAOYSA-N

The X-ray crystallography data are unavailable, but computational models predict a planar pyrimidine ring fused to a non-planar cyclopentane moiety, creating a rigid bicyclic framework .

Synthesis and Derivatization

Optimization Challenges

  • Regioselectivity: Competing substitutions at positions 2 and 4 necessitate careful control of reaction stoichiometry and temperature .

  • Ammonolysis Efficiency: Low solubility of intermediates in polar solvents often requires prolonged reaction times (>16 hrs) .

Biological Activity and Mechanisms

Anticancer Activity

Pyrimidine derivatives are prominent kinase inhibitors. In a 2022 study, pyrazolo[3,4-d]pyrimidines inhibited CDK2 with IC₅₀ values of 6–99 nM against HCT-116 and MCF-7 cell lines . Although the exact mechanism for 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine remains unelucidated, its amine group may chelate ATP-binding site residues in kinases, analogous to sorafenib derivatives .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity Highlights
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine Chlorine at positions 2 and 4Intermediate; no direct bioactivity
2-Chloro-7-(4-fluorophenyl)-N-trideuteromethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Trideuteromethyl group at N4Improved metabolic stability
7-(4-Fluorobenzylidene)-4-(4-fluorophenyl)-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Methoxy and nitrile substituentsAntimicrobial (MIC: 1–4 µg/mL)

The amine substituent in 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine enhances solubility compared to chlorinated analogs, potentially improving pharmacokinetics .

Future Directions

  • Pharmacological Profiling: In vitro assays against kinase targets (e.g., CDK2, EGFR) and microbial strains.

  • SAR Studies: Modifying the amine group (e.g., alkylation, acylation) to optimize potency and selectivity.

  • Formulation Development: Nanoencapsulation to address potential solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator